molecular formula C6H15N3O B1400738 N-(2-aminoethyl)-2-(dimethylamino)acetamide CAS No. 956289-68-2

N-(2-aminoethyl)-2-(dimethylamino)acetamide

Cat. No.: B1400738
CAS No.: 956289-68-2
M. Wt: 145.2 g/mol
InChI Key: USWWOHILWWCQDU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(dimethylamino)acetamide, also known as N,N-diethyl-2-aminomethylacetamide, is an organic compound derived from the amino acid glycine. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. N,N-diethyl-2-aminomethylacetamide has a wide variety of biochemical and physiological effects, and is a useful tool for laboratory experiments.

Scientific Research Applications

  • Fluorescent Probing of Carbonyl Compounds N-(2-aminoethyl)-2-(dimethylamino)acetamide has been used as a molecular probe for the sensitive detection of trace carbonyl compounds in environmental water samples. This application improves the method's sensitivity and allows for the detection of very low concentrations of formaldehyde and other carbonyls, contributing to environmental monitoring and analysis (Houdier et al., 2000).

  • Synthesis of α,α-bis-Mannich Salts The compound has been used in the synthesis of 2-bis-(dimethylaminomethyl)acetamides. This synthesis is generally applicable and involves reactions with N-mono substituted acetamides, demonstrating its utility in the field of organic synthesis (Brunschweiger & Heber, 2001).

  • Treatment of Overactive Detrusor A series of N-(4-amino-2-butynyl)acetamides, which include derivatives of this compound, were synthesized and examined for their inhibitory activity on detrusor contraction. This research has implications for the treatment of overactive bladder conditions (Take et al., 1992).

  • Synthesis Improvement and Applications The compound has been synthesized with improved methods leading to higher purity and better cost-effectiveness. This improved synthesis is significant for large-scale production and application in various chemical processes (Gong Fenga, 2007).

  • Crystal Structure Analysis The crystal structure of N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, a related compound, has been analyzed. Understanding the crystal structure is important for the development of materials and pharmaceuticals (Zhang et al., 2009).

  • Heterocyclic-Derivatives Synthesis The compound has been used in the synthesis of heterocyclic derivatives of guanidine. This synthesis is important for developing new pharmaceuticals and materials (Banfield et al., 1987).

  • Chemical Analysis and Quality Control this compound derivatives have been subject to RP-HPLC determination for content analysis and identification of related substances. This application is crucial for quality control in pharmaceutical and chemical industries (Duan Wei-hua, 2010).

  • Molecular Imprinted Polymer Enhancement The compound has been utilized in the enhancement of molecular imprinted polymers. This application is significant in the development of new materials with potential applications in drug delivery and sensing technologies (Fahim & Abu-El Magd, 2021).

  • Synthesis of Thiazolidin-4-ones as Anticonvulsants Derivatives of this compound have been synthesized and investigated for their anticonvulsant activities, highlighting its potential in pharmaceutical applications (Senthilraja & Alagarsamy, 2012).

Properties

IUPAC Name

N-(2-aminoethyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-9(2)5-6(10)8-4-3-7/h3-5,7H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWWOHILWWCQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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